Antiproliferative Potency: 3,4,5-Trimethoxyphenyl Moiety Exhibits 2.9-fold Greater Potency on DU-145 Prostate Cancer Cells Compared to 3,4-Dimethoxyphenyl Analog
A direct comparative SAR study of oxygen-substituted diaryl ketones demonstrates that the presence of a 3,4,5-trimethoxyphenyl A-ring is a critical determinant of enhanced antiproliferative activity. The compound containing this moiety (analogue 22, which is a diaryl ketone derivative of the core 1-(3,4,5-trimethoxyphenyl)propan-1-one scaffold) exhibited an EC50 of 5.9 μM against the DU-145 prostate cancer cell line, representing a 2.9-fold improvement in potency over its direct 3,4-dimethoxyphenyl analog (Compound 10, EC50 = 17 μM) [1]. This data underscores the specific contribution of the third methoxy group at the 5-position on the aromatic ring for enhanced activity in this model.
| Evidence Dimension | Antiproliferative EC50 against DU-145 human prostate cancer cells |
|---|---|
| Target Compound Data | Compound with 3,4,5-trimethoxyphenyl A-ring: EC50 = 5.9 μM |
| Comparator Or Baseline | Compound with 3,4-dimethoxyphenyl A-ring: EC50 = 17 μM |
| Quantified Difference | 2.9-fold lower EC50 (higher potency) |
| Conditions | In vitro cell viability assay (MTS) on DU-145 human prostate cancer cell line |
Why This Matters
For researchers in oncology drug discovery, this SAR evidence directly quantifies the advantage of selecting the 3,4,5-trimethoxy substitution pattern for building a focused library of potent antiproliferative agents, reducing the need for extensive de novo screening.
- [1] Benites, J., et al. Eco-Friendly Synthesis and Antiproliferative Evaluation of Some Oxygen Substituted Diaryl Ketones. Molecules. 2013; 18(8):9818-9832. DOI: 10.3390/molecules18089818. View Source
